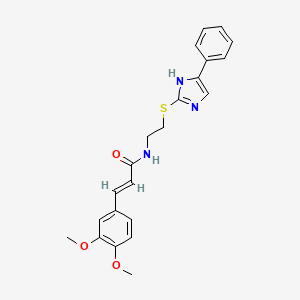![molecular formula C12H10Cl2N4O2S B2918609 2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide CAS No. 921152-82-1](/img/structure/B2918609.png)
2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C12H10Cl2N4O2S and its molecular weight is 345.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various cell types in the liver .
Mode of Action
It has been suggested that similar compounds can promote the proliferation and activation of hepatocytes and hepatic stellate cells (hscs), which are key players in liver fibrosis .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been suggested that it promotes the proliferation of hepatocytes and HSCs, potentially contributing to liver fibrosis . Key transcription factors driving this process include Gata2 and Mef2c .
Pharmacokinetics
Similar compounds have been found to accumulate primarily in the liver .
Result of Action
The compound appears to induce proliferation and activation of hepatocytes and HSCs, leading to liver fibrosis . Other changes include endothelial cell dysfunction and angiogenesis, increased fibrotic features in B cells, and M2 phenotype skewed macrophages .
Action Environment
It’s worth noting that similar compounds have been detected in human blood and urine, suggesting that they can be absorbed and distributed in the body .
Analyse Biochimique
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, and their effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their interactions with transporters or binding proteins, and their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c13-7-1-2-9(8(14)5-7)20-6-10(19)15-11-16-17-12-18(11)3-4-21-12/h1-2,5H,3-4,6H2,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCWGVAYAYXIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2918527.png)


![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)
![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)


![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2918537.png)

![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)

![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
![2-{[(4-nitrophenyl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2918548.png)

